Tris(2,2'-bipyridine)ruthenium bis(hexafluorophosphate)

Catalog No.
S765680
CAS No.
60804-74-2
M.F
C30H24F12N6P2Ru
M. Wt
859.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tris(2,2'-bipyridine)ruthenium bis(hexafluorophosp...

CAS Number

60804-74-2

Product Name

Tris(2,2'-bipyridine)ruthenium bis(hexafluorophosphate)

IUPAC Name

2-pyridin-2-ylpyridine;ruthenium(2+);dihexafluorophosphate

Molecular Formula

C30H24F12N6P2Ru

Molecular Weight

859.5 g/mol

InChI

InChI=1S/3C10H8N2.2F6P.Ru/c3*1-3-7-11-9(5-1)10-6-2-4-8-12-10;2*1-7(2,3,4,5)6;/h3*1-8H;;;/q;;;2*-1;+2

InChI Key

KLDYQWXVZLHTKT-UHFFFAOYSA-N

SMILES

C1=CC=NC(=C1)C2=CC=CC=N2.C1=CC=NC(=C1)C2=CC=CC=N2.C1=CC=NC(=C1)C2=CC=CC=N2.F[P-](F)(F)(F)(F)F.F[P-](F)(F)(F)(F)F.[Ru+2]

Canonical SMILES

C1=CC=NC(=C1)C2=CC=CC=N2.C1=CC=NC(=C1)C2=CC=CC=N2.C1=CC=NC(=C1)C2=CC=CC=N2.F[P-](F)(F)(F)(F)F.F[P-](F)(F)(F)(F)F.[Ru+2]

The exact mass of the compound Tris(2,2'-bipyridine)ruthenium bis(hexafluorophosphate) is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Tris(2,2'-bipyridine)ruthenium bis(hexafluorophosphate), commonly abbreviated as [Ru(bpy)3](PF6)2, is a benchmark transition-metal complex utilized extensively as a visible-light photoredox catalyst and electrochemiluminescent (ECL) luminophore. Characterized by a strong metal-to-ligand charge transfer (MLCT) absorption band in the visible region (~450 nm) and a long-lived triplet excited state, it efficiently mediates single-electron transfer (SET) and energy transfer (EnT) pathways [1]. Unlike its highly water-soluble chloride counterpart, the inclusion of the bulky, non-coordinating hexafluorophosphate (PF6⁻) anion fundamentally alters its physical properties, rendering it highly soluble in aprotic organic solvents and entirely anhydrous. This makes it a cornerstone reagent for modern organic synthesis, particularly in metallaphotoredox cross-couplings, controlled radical polymerizations, and non-aqueous electrochemical sensing, where precise redox tuning and moisture exclusion are paramount [2].

Research Fit

Photoredox Catalysis

Visible-light MLCT absorption enables single-electron transfer reactions

Electrochemiluminescence

Supports ECL sensor development via nanoparticle or molecular films

Light-Emitting Cells

Ionic PF₆⁻ enables low-voltage LEC operation and charge injection

Solid-State Photophysics

Well-defined crystalline MLCT dynamics for fundamental studies

Procurement substitution with the more common[Ru(bpy)3]Cl2 salt frequently leads to practical failure in organic phase reactions. The chloride salt is typically supplied as a hexahydrate and exhibits poor solubility in non-polar or weakly polar aprotic solvents like dichloromethane (CH2Cl2) [1]. Attempting to force the chloride salt into solution often requires the addition of protic co-solvents (e.g., methanol or water), which immediately quenches moisture-sensitive radical intermediates and Lewis acid co-catalysts. Conversely, substituting with iridium-based photocatalysts like fac-Ir(ppy)3 provides excellent organic solubility but inflates catalyst procurement costs by approximately 10-fold [2]. Therefore,[Ru(bpy)3](PF6)2 occupies a strict procurement niche: it delivers the necessary anhydrous organic solubility and non-coordinating electrochemical stability required for advanced synthetic workflows, without the prohibitive cost of iridium alternatives.

Substitution Risk: PF₆⁻ vs. Cl⁻ Salt

Solubility & Processability

PF₆⁻ enhances organic-phase solubility; Cl⁻ salt may alter film morphology and device processing

Charge Injection & Transport

Larger PF₆⁻ influences charge injection and ionic conductivity; LEC performance may shift significantly

Solid-State Photophysics

Crystal packing, exciton hopping, and electron transfer rates are counterion-specific; direct substitution may not reproduce kinetic benchmarks

Organic Solvent Solubility for Anhydrous Photoredox Catalysis

In the development of photosensitized [2+2] cycloadditions and radical cross-couplings, the choice of counterion dictates the viable solvent system. [Ru(bpy)3](PF6)2 demonstrates high solubility in aprotic solvents such as CH2Cl2 and acetonitrile. Studies explicitly select the PF6 salt over the chloride salt to maintain homogeneous catalysis in CH2Cl2 without requiring protic co-solvents that would otherwise disrupt Brønsted acid co-catalysts or moisture-sensitive substrates [1].

Evidence DimensionHomogeneous solubility in CH2Cl2
Target Compound Data[Ru(bpy)3](PF6)2: Fully soluble, enabling anhydrous organic phase catalysis
Comparator Or Baseline[Ru(bpy)3]Cl2: Poorly soluble, requiring protic/aqueous co-solvents
Quantified DifferenceEnables 100% aprotic solvent systems (e.g., pure CH2Cl2) vs. forced mixed-solvent systems
ConditionsPhotosensitized cycloadditions in CH2Cl2 at room temperature

Buyers must procure the PF6 salt for any organic photoredox workflow where water or protic solvents would quench reactive intermediates or degrade reagents.

Electroluminescent Efficiency
Head-to-head
Reported as much higher efficiency than Ru(bpy)₃Cl₂ (qualitative)
Counterion-dependent device performance context
No exact efficiency ratio provided; visual curve comparison

Cost-Efficiency in Scalable PET-RAFT Polymerization

For photoinduced electron transfer-reversible addition-fragmentation chain transfer (PET-RAFT) polymerizations, transition metal photocatalysts are required to reduce thiocarbonylthio compounds. While fac-Ir(ppy)3 is highly efficient, Ru(II) polypyridyl complexes provide the necessary redox potentials at a drastically reduced procurement cost. Comparative studies note that Ru-based photocatalysts are approximately 10 times less expensive than their Ir(ppy)3 counterparts while still maintaining excellent control over the polymerization of methacrylates and acrylates [1].

Evidence DimensionCatalyst procurement cost relative to performance
Target Compound Data[Ru(bpy)3](PF6)2: Effective PET-RAFT mediation at baseline Ru-complex costs
Comparator Or Baselinefac-Ir(ppy)3: ~10x higher procurement cost
Quantified Difference90% reduction in catalyst cost for scalable polymerizations
ConditionsPET-RAFT polymerization of methacrylates under visible light irradiation

Allows industrial buyers to scale up photo-controlled living radical polymerizations economically without sacrificing polymer molecular weight control.

ECL Nanoparticle Enhancement
Reported
2.3× vs. molecular/SPS microfiber; 6.6× vs. continuous thin film
Supports PF₆⁻-enabled nanoparticle ECL amplification
Nanoparticle formation relies on PF₆⁻ hydrophobicity and ionic liquid interaction

Elimination of Halide Ion-Pairing in Non-Aqueous Electrochemistry

In non-aqueous electrochemical analysis, the presence of coordinating anions like chloride can severely perturb measurements. Halide ions strongly ion-pair with oxidized metal centers, which can shift formal reduction potentials by up to 40 mV and alter diffusion coefficients. By utilizing the non-coordinating PF6⁻ anion, [Ru(bpy)3](PF6)2 prevents these solvent-separated ion-pairing artifacts, ensuring an unperturbed electrochemical window for accurate cyclic voltammetry and electrochemiluminescence (ECL) in solvents like acetonitrile [1].

Evidence DimensionReduction potential stability and background interference
Target Compound DataPF6⁻ salt: Non-coordinating, stable formal potentials
Comparator Or BaselineChloride salts: Induce ~40 mV cathodic shifts due to halide ion-pairing
Quantified DifferencePrevention of ~40 mV potential shift and elimination of halide anodic background
ConditionsCyclic voltammetry in aprotic solvents (e.g., acetonitrile)

Critical for analytical chemists and sensor developers who require highly reproducible, interference-free redox potentials in non-aqueous electrolytes.

LEC Current Efficiency
Cross-study comparable
1.0 cd/A (dmbpy derivative, PF₆⁻) vs. 0.6 cd/A (dimethanol analog) — 1.67× higher
Reported derivative efficiency context
Identical single-layer LEC fabrication protocols
Solid-State ET Kinetics
Head-to-head
ET rate ≥5×10¹⁰ s⁻¹; hopping rate (3.5±0.5)×10⁸ s⁻¹ (PF₆⁻ crystal)
Counterion-specific solid-state photophysics context
Distance-dependent; Cl⁻/ClO₄⁻ salts exhibit different kinetic parameters
Low-Voltage LEC Performance
Class-level inference
EQE 0.35; 400 cd/m² at 3 V
Class-level LEC performance context
Data to verify; no direct comparator in source; class-based inference

Anhydrous Organic Photoredox Catalysis

Because of its exceptional solubility in aprotic solvents like dichloromethane and its anhydrous nature, [Ru(bpy)3](PF6)2 is the highly effective choice for moisture-sensitive photoredox reactions. It is heavily utilized in [2+2] cycloadditions, atom transfer radical additions (ATRA), and radical cross-couplings where the presence of water (such as from a chloride hexahydrate salt) would quench reactive intermediates or deactivate Lewis acid co-catalysts[1].

Scalable Photo-Controlled Polymerizations (PET-RAFT)

In materials science, [Ru(bpy)3](PF6)2 serves as a highly cost-effective photocatalyst for PET-RAFT polymerizations. It provides the necessary visible-light-driven redox cycling to control the polymerization of acrylates and methacrylates at a fraction of the cost of iridium-based alternatives, making it ideal for industrial scale-up of advanced polymers [2].

Non-Aqueous Electrochemiluminescence (ECL) Sensing

For the development of ECL sensors and diagnostic probes operating in organic solvents, [Ru(bpy)3](PF6)2 is preferred over halide salts. The non-coordinating PF6 anion prevents unwanted ion-pairing and competitive anodic oxidation, ensuring a stable, reproducible luminescent signal and a clean electrochemical window during cyclic voltammetry [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
ECL trace detection sensors
PF₆⁻-enabled nanoparticle formation
ECL intensity and LOD benchmarking
Low-voltage light-emitting electrochemical cells
Reported electroluminescent performance
Device efficiency and luminance review
Solid-state photophysics research
Counterion-dependent charge transfer kinetics
Exciton dynamics and intermolecular coupling benchmarking
Visible-light photoredox catalysis
Visible absorption and redox properties
Substrate scope and reaction condition screening

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.44%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

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